5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide is a synthetic organic compound known for its applications in various scientific fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzamide core substituted with a chloro group, a methoxy group, and a pyrimidin-4-yl group modified with dimethylamino and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide generally follows a multi-step synthetic route. One common approach involves:
Starting Material: The synthesis begins with the preparation of 2-methoxybenzoic acid.
Intermediate Formation: Chlorination of 2-methoxybenzoic acid to yield 5-chloro-2-methoxybenzoic acid.
Amide Bond Formation: Reaction with an appropriate amine, such as 2-(dimethylamino)-6-methylpyrimidin-4-ylmethylamine, to form the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve optimization of reaction conditions to increase yield and purity. Common conditions include controlled temperature, pressure, and the use of catalytic agents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and methoxy substituents on the benzamide ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophilic Substitution: Sodium methoxide or sodium ethoxide for substitution reactions.
Major Products Formed:
Through these reactions, various derivatives of the compound can be synthesized, which may exhibit different properties and activities.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology and Medicine: Investigated for its potential therapeutic applications. The compound's structure suggests it may interact with specific biological targets, making it a candidate for drug development research.
Industry: Applied in the production of specialty chemicals and in the design of new materials with specific functional properties.
Mechanism of Action
Comparison with Other Compounds:
Structure: Compared to similar benzamide derivatives, the presence of the chloro and dimethylamino-pyrimidinyl groups makes this compound unique.
Properties: Exhibits distinct chemical reactivity and biological activity due to its unique substituents.
Comparison with Similar Compounds
N-(2-(dimethylamino)pyrimidin-4-yl)-2-methoxybenzamide: A close analog with different substituents.
5-bromo-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide: Another derivative with a bromine substituent instead of chlorine.
Properties
IUPAC Name |
5-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-7-12(20-16(19-10)21(2)3)9-18-15(22)13-8-11(17)5-6-14(13)23-4/h5-8H,9H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYAJMOPJIEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.